molecular formula C11H13IN2O2 B2977727 N-(4-iodophenyl)morpholine-4-carboxamide CAS No. 329227-81-8

N-(4-iodophenyl)morpholine-4-carboxamide

Cat. No.: B2977727
CAS No.: 329227-81-8
M. Wt: 332.141
InChI Key: JNMDIPSFWJOFTA-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)morpholine-4-carboxamide (CAS 329227-81-8) is a high-purity chemical compound supplied at a minimum of 98% purity . This organic building block, with a molecular formula of C₁₁H₁₃IN₂O₂ and a molecular weight of 332.14 g/mol, is a valuable intermediate in medicinal chemistry and organic synthesis . The molecule features a urea-type functional group where a morpholine ring is linked to the nitrogen of a carboxamide, which is attached to a 4-iodophenyl ring . This structure is characterized by its hydrogen-bonding capacity, which can be crucial for its behavior in crystalline states and biological interactions . The primary research value of this compound lies in its para-iodophenyl substituent. The iodine atom is an excellent leaving group and serves as a versatile handle for further chemical transformation, making the compound a key precursor in cross-coupling reactions, such as Suzuki or Sonogashira reactions . These reactions are fundamental for constructing complex biaryl or substituted aromatic systems, which are core structures in many pharmaceutical agents and functional materials. The presence of the electron-donating morpholine carboxamide group further influences the electronic properties of the aromatic ring, allowing for regioselective functionalization . Researchers utilize this compound in the synthesis of more complex molecules for drug discovery efforts, including the development of substituted benzodiazoles investigated for therapeutic applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-iodophenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O2/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMDIPSFWJOFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to N-(4-Iodophenyl)morpholine-4-carboxamide

Direct routes to the target compound are often preferred for their efficiency and atom economy. These methods focus on either direct iodination of a precursor molecule or the direct coupling of the two key structural fragments.

One viable strategy involves the electrophilic iodination of the non-iodinated precursor, N-phenylmorpholine-4-carboxamide. The urea (B33335) moiety is an activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. Since the para position is unsubstituted, this method can selectively yield the desired 4-iodo product under controlled conditions.

Various reagents are effective for the iodination of activated aromatic rings. nih.gov N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent for such transformations. nih.gov Alternatively, a combination of sodium iodide (NaI) with an oxidizing agent like N-chlorosuccinimide (NCS) in an acidic medium such as acetic acid can generate the electrophilic iodine species in situ. nih.gov

Table 1: Reagent Systems for Direct Iodination

Reagent System Oxidant Solvent Notes
N-Iodosuccinimide (NIS) N/A Acetonitrile, DMF Mild conditions, good for activated rings.
NaI / N-Chlorosuccinimide (NCS) NCS Acetic Acid In situ generation of electrophilic iodine. nih.gov

A highly convergent and common approach is the formation of the urea (carbamide) linkage by combining 4-iodoaniline (B139537) with an activated morpholine-4-carbonyl derivative. This method builds the central C-N bond of the urea functional group.

Two primary variations of this strategy exist:

Reaction with Morpholine-4-carbonyl chloride: 4-Iodoaniline can be reacted with morpholine-4-carbonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. This is analogous to the synthesis of the corresponding N-(4-chlorophenyl) derivative. nih.gov

Reaction with an Isocyanate: An alternative involves the reaction of morpholine (B109124) with 4-iodophenyl isocyanate. This reaction is typically high-yielding and clean, as no byproduct is formed. The synthesis of the parent N-phenylmorpholine-4-carboxamide often proceeds through the reaction of morpholine with phenyl isocyanate. nih.govnih.gov The required 4-iodophenyl isocyanate can be prepared from 4-iodoaniline by treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene.

Table 2: Comparison of Carbamide Formation Routes

Precursor 1 Precursor 2 Key Reagent/Condition Byproduct
4-Iodoaniline Morpholine-4-carbonyl chloride Base (e.g., Triethylamine) Triethylammonium chloride

Multi-step syntheses offer flexibility, particularly when precursors are not commercially available or when specific substitution patterns are desired. A logical pathway could involve the formation of the N-phenylurea core followed by functional group interconversion to install the iodine atom.

A representative multi-step sequence could be:

Urea Formation: Synthesis of N-phenylmorpholine-4-carboxamide from aniline (B41778) and morpholine-4-carbonyl chloride (or phenyl isocyanate and morpholine). nih.gov

Nitration: Electrophilic nitration of N-phenylmorpholine-4-carboxamide with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the para position, yielding N-(4-nitrophenyl)morpholine-4-carboxamide.

Reduction: The nitro group is then reduced to an amino group using standard methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl), to give N-(4-aminophenyl)morpholine-4-carboxamide. A similar reduction is employed in the synthesis of 4-(4-aminophenyl)-3-morpholinone. google.com

Sandmeyer Reaction: The resulting aniline derivative is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. Subsequent treatment of the diazonium salt with potassium iodide (KI) yields the final product, this compound.

This pathway allows for the late-stage introduction of the iodine, which can be advantageous in complex syntheses.

Derivatization Strategies for this compound Analogues

The core structure of this compound can be modified at two primary locations: the morpholine ring and the iodophenyl ring. These modifications are key to developing structure-activity relationships in medicinal chemistry. e3s-conferences.org

Altering the morpholine moiety typically involves synthesizing the desired substituted morpholine first, followed by its coupling with the 4-iodophenyl group via the methods described in section 2.1.2. The synthesis of morpholine derivatives can be achieved through various means, often starting from substituted diethanolamine (B148213) precursors. researchgate.net For example, C-methylated morpholine analogues can be prepared from substituted amino alcohols.

Table 3: Examples of Substituted Morpholine Precursors for Analogue Synthesis

Morpholine Precursor Resulting Modification Synthetic Utility
2-Methylmorpholine Introduction of a methyl group on the morpholine ring Can introduce a chiral center and steric bulk.
3,5-Dimethylmorpholine Symmetrical dimethyl substitution Alters the ring conformation and lipophilicity.

Introducing additional substituents on the aromatic ring can significantly alter the electronic and steric properties of the molecule. nih.gov This is most readily accomplished by using a substituted 4-iodoaniline as the starting material in a carbamide formation reaction (see 2.1.2). A wide array of substituted 4-iodoanilines are either commercially available or can be synthesized through standard aromatic chemistry.

For example, to synthesize an analogue with a methyl group at the 3-position (adjacent to the urea nitrogen), one would start with 4-iodo-3-methylaniline. This approach allows for the systematic exploration of the chemical space around the core scaffold.

Table 4: Examples of Substituted 4-Iodoaniline Precursors

Precursor Resulting Analogue Structure Potential Property Change
2-Fluoro-4-iodoaniline N-(2-Fluoro-4-iodophenyl)morpholine-4-carboxamide Altered electronic properties and hydrogen bonding capacity.
4-Iodo-3-methylaniline N-(4-Iodo-3-methylphenyl)morpholine-4-carboxamide Increased lipophilicity and steric hindrance near the urea linkage.

Alterations of the Carboxamide Linker

The carboxamide linker is a critical functional group in many biologically active molecules, contributing to structural rigidity and forming key hydrogen bonds with biological targets. However, amides can be susceptible to enzymatic hydrolysis, which can limit their stability in biological systems. drughunter.com In medicinal chemistry, a common strategy to overcome this and to modulate a molecule's physicochemical properties is the replacement of the carboxamide group with a suitable bioisostere. drughunter.comnih.gov Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to broadly similar biological effects. nih.gov

While specific examples of carboxamide linker alterations for this compound are not extensively detailed in published literature, established principles of medicinal chemistry allow for the proposal of several potential modifications. These alterations aim to enhance metabolic stability, improve cell permeability, or modify the hydrogen bonding capacity of the molecule. openaccessjournals.com

Common bioisosteric replacements for the amide or carboxamide functionality include:

Sulfonamides: Known to be effective carboxylic acid and amide bioisosteres, sulfonamides can offer increased stability and altered electronic properties. openaccessjournals.com

Reversed Amides: Reversing the orientation of the amide bond (from -C(=O)NH- to -NHC(=O)-) can drastically change the molecule's hydrogen bonding pattern and susceptibility to proteases.

Heterocyclic Rings: Five-membered aromatic rings such as triazoles, oxadiazoles, or tetrazoles are frequently used as stable, rigid replacements for the amide bond. drughunter.com These heterocycles can mimic the geometry and hydrogen bonding capabilities of the original linker while being resistant to hydrolysis. drughunter.com

These potential modifications represent strategic avenues for creating analogues of this compound with potentially improved properties for research applications.

Original LinkerPotential Bioisosteric ReplacementRationale for Modification
Carboxamide (-CONH-)Sulfonamide (-SO₂NH-)Increases metabolic stability; alters electronic properties and acidity. openaccessjournals.com
Carboxamide (-CONH-)Reversed Amide (-NHCO-)Alters hydrogen bond donor/acceptor pattern; may reduce susceptibility to enzymatic cleavage.
Carboxamide (-CONH-)1,2,4-OxadiazoleActs as a rigid, metabolically stable mimic of the trans-amide conformation. drughunter.com
Carboxamide (-CONH-)1,2,4-TriazoleProvides alternative hydrogen bonding vectors and enhanced metabolic stability. drughunter.com

Radiochemical Synthesis of Iodinated Analogues for Advanced Research Applications

The presence of an iodine atom on the phenyl ring of this compound makes it an ideal candidate for radiolabeling. The introduction of a radioactive iodine isotope can transform the molecule into a powerful tool for advanced research, particularly in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), depending on the isotope used. nih.gov

The synthesis of radioiodinated analogues typically involves the introduction of the radioisotope in the final step of the synthesis to maximize the incorporation of the short-lived radionuclide. nih.gov The most common methods are based on electrophilic or nucleophilic substitution reactions. nih.gov

Key Iodine Radioisotopes in Medical Research

Four radioisotopes of iodine are commonly used for medical and research applications, each with distinct properties that make it suitable for specific purposes. wikipedia.org

IsotopeHalf-life (t₁/₂)Decay ModePrimary Emission(s)Primary Application
Iodine-123 (¹²³I)13.22 hoursElectron Capture (ε)Gamma (γ) rays (159 keV)Diagnostic Imaging (SPECT)
Iodine-124 (¹²⁴I)4.18 daysPositron Emission (β⁺)Positrons (β⁺), Gamma (γ) raysDiagnostic Imaging (PET)
Iodine-125 (¹²⁵I)59.4 daysElectron Capture (ε)Gamma (γ) rays (35 keV)In vitro assays, brachytherapy
Iodine-131 (¹³¹I)8.02 daysBeta Minus (β⁻)Beta (β⁻) particles, Gamma (γ) raysTherapy, Diagnostic Imaging (SPECT)

Synthetic Strategies for Radiolabeling

Two primary strategies could be employed for the radiolabeling of this compound.

Electrophilic Radioiodination of a Non-iodinated Precursor: This method starts with the corresponding non-iodinated compound, N-phenylmorpholine-4-carboxamide. The radioiodide (e.g., Na[¹²³I]) is oxidized in situ to an electrophilic species (I⁺), which then substitutes onto the activated para-position of the phenyl ring. Common oxidizing agents include Iodogen® or Chloramine-T. nih.gov

Iododestannylation of a Tin Precursor: This is often the most efficient and widely used method for radioiodination. nih.gov It involves the synthesis of a trialkyltin precursor, such as N-(4-(tributylstannyl)phenyl)morpholine-4-carboxamide. The C-Sn bond is readily cleaved by an electrophilic source of radioiodine in the presence of a mild oxidizing agent, leading to high radiochemical yields and purity. nih.gov

MethodPrecursorReagentsTypical Conditions
Electrophilic SubstitutionN-phenylmorpholine-4-carboxamideNa[I], Iodogen® or Chloramine-TAqueous buffer (pH 6-8), room temperature, 5-15 min
IododestannylationN-(4-(tributylstannyl)phenyl)morpholine-4-carboxamideNa[I], H₂O₂, Acetic AcidEthanol/Acetic Acid, 50-70 °C, 10-20 min

Note: Conditions are generalized based on established procedures for similar compounds and may require optimization. nih.gov

The development of such radiolabeled analogues of this compound is crucial for enabling detailed in vivo studies, allowing researchers to track the distribution and behavior of the compound non-invasively.

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The analysis of analogous structures provides a clear model for the molecular and supramolecular characteristics of N-(4-iodophenyl)morpholine-4-carboxamide.

The molecular structure of this compound consists of a central urea-type linkage connecting a 4-iodophenyl ring to a morpholine (B109124) ring. Based on analyses of its chloro- and phenyl- analogues, the morpholine ring consistently adopts a stable chair conformation. nih.govnih.gov The urea (B33335) moiety (-NH-C(=O)-N-) is observed to be nearly planar. nih.gov A notable stereochemical aspect is the dihedral angle between this planar urea group and the phenyl ring. In N-phenylmorpholine-4-carboxamide, this angle is approximately 42.88°. nih.gov A similar non-planar orientation is expected for the 4-iodophenyl derivative due to the steric demands of the substituent groups.

Table 1: Selected Crystallographic Data for Analogous Compounds

Parameter N-(4-chlorophenyl)morpholine-4-carboxamide nih.gov N-phenylmorpholine-4-carboxamide nih.gov
Formula C₁₁H₁₃ClN₂O₂ C₁₁H₁₄N₂O₂
Crystal System Orthorhombic Monoclinic
Space Group P bca P 2₁/c
a (Å) 9.3359 (19) 8.0907 (10)
b (Å) 11.105 (2) 15.754 (2)
c (Å) 22.426 (5) 8.4529 (11)
β (˚) 90 104.205 (2)
V (ų) 2325.0 (8) 1044.5 (2)

| Z | 8 | 4 |

This interactive table summarizes key crystallographic parameters from closely related structures, providing a basis for understanding the solid-state properties of this compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm onto the surface, regions of close intermolecular contact can be identified as red spots. nih.gov

For a molecule like this compound, the Hirshfeld surface analysis is expected to highlight several key interactions. The two-dimensional fingerprint plot, which summarizes the distribution of intermolecular contacts, can be decomposed to show the percentage contribution of different interaction types. Based on studies of similar iodo- and amide-containing compounds, the most significant contributions to the crystal packing would likely come from: nih.govnih.gov

H⋯H contacts: Typically comprising the largest portion of the surface, representing van der Waals forces.

H⋯C/C⋯H contacts: Indicative of C—H⋯π interactions.

H⋯O/O⋯H contacts: Corresponding to the crucial N—H⋯O hydrogen bonds, appearing as distinct sharp "spikes" on the fingerprint plot.

H⋯I/I⋯H contacts: A significant interaction due to the presence of the large, polarizable iodine atom.

These quantitative analyses allow for a detailed understanding of the forces governing the supramolecular architecture. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide complementary information to diffraction techniques, confirming the presence of specific functional groups and providing insight into the molecule's vibrational properties.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Each functional group exhibits characteristic absorption or scattering frequencies. For this compound, the spectra would be dominated by vibrations from the morpholine ring, the iodophenyl group, and the carboxamide linker. researchgate.netscielo.org.mx

Table 2: Expected Vibrational Modes and Their Approximate Wavenumbers (cm⁻¹)

Functional Group/Vibration Expected Wavenumber Range (cm⁻¹) Description
N-H Stretch 3200-3400 Amide N-H stretching; its position can indicate hydrogen bonding. researchgate.net
C-H Stretch (Aromatic) 3000-3100 Stretching of C-H bonds on the iodophenyl ring. scielo.org.mx
C-H Stretch (Aliphatic) 2850-2960 Asymmetric and symmetric stretching of CH₂ groups in the morpholine ring. scielo.org.mx
C=O Stretch (Amide I) 1640-1680 Carbonyl stretching, a very strong and characteristic band in the IR spectrum.
N-H Bend (Amide II) 1520-1570 A combination of N-H in-plane bending and C-N stretching.
C=C Stretch (Aromatic) 1450-1600 Skeletal vibrations of the phenyl ring. scielo.org.mx
C-O-C Stretch 1080-1150 Asymmetric stretching of the ether linkage in the morpholine ring.

| C-I Stretch | 500-600 | Stretching of the carbon-iodine bond. |

This interactive table outlines the key vibrational frequencies expected for this compound, which are essential for its structural confirmation via IR and Raman spectroscopy.

The precise peak positions and intensities in the experimental spectra can confirm the successful synthesis of the compound and provide evidence for the intermolecular interactions, such as the red-shift of the N-H stretching frequency, which is indicative of hydrogen bonding in the solid state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Spatial Arrangement

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon-hydrogen framework of a molecule. Through ¹H (proton) and ¹³C (carbon-13) NMR, one can confirm the precise connectivity of atoms and infer details about the molecule's three-dimensional shape.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The 4-iodophenyl group would produce two sets of signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the symmetry of the para-substituted ring, these would appear as two doublets. The protons adjacent to the iodine atom and those adjacent to the amide nitrogen are in different chemical environments, leading to this pattern. The coupling between these adjacent protons would result in the characteristic doublet splitting.

Morpholine Protons: The eight protons of the morpholine ring are not chemically equivalent. The four protons on the carbons adjacent to the oxygen atom would appear as a triplet at a distinct chemical shift (typically δ 3.6-3.8 ppm), while the four protons on the carbons adjacent to the nitrogen atom would appear as a separate triplet, usually at a slightly different shift (e.g., δ 3.4-3.6 ppm). The chair conformation of the morpholine ring can sometimes lead to more complex splitting patterns if the ring inversion is slow on the NMR timescale.

Amide Proton: A single proton (1H) signal for the N-H group of the amide linkage would be expected. Its chemical shift can vary (often δ 8.0-9.0 ppm) and the peak is sometimes broad due to quadrupole effects of the adjacent nitrogen and chemical exchange.

The integration of these signals, representing the area under each peak, would correspond to the number of protons in each unique environment, confirming the proton count of the molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) would appear as a characteristic signal in the downfield region of the spectrum, typically around δ 160-170 ppm.

Aromatic Carbons: The 4-iodophenyl ring would show four distinct signals: one for the carbon atom bonded to iodine (its chemical shift heavily influenced by the iodine), one for the carbon bonded to the amide nitrogen, and two signals for the remaining four carbons, which are present in two sets of two equivalent carbons.

Morpholine Carbons: The morpholine ring would exhibit two signals for its four carbon atoms, as the two carbons adjacent to the oxygen are equivalent, and the two carbons adjacent to the nitrogen are also equivalent but distinct from the first pair. These typically appear in the δ 40-70 ppm range.

The data derived from these NMR experiments collectively provide a detailed map of the molecule, confirming the presence and connectivity of the 4-iodophenyl group, the morpholine ring, and the central carboxamide linker.

AssignmentExpected ¹H NMR Chemical Shift (δ, ppm)Expected ¹³C NMR Chemical Shift (δ, ppm)
Aromatic C-H (ortho to -NH)Doublet120-130
Aromatic C-H (ortho to -I)Doublet135-140
Aromatic C-I-90-100
Aromatic C-NH-138-145
Amide N-HSinglet (broad)-
Amide C=O-160-170
Morpholine -CH₂-N-Triplet40-50
Morpholine -CH₂-O-Triplet65-70

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound, the molecular formula is C₁₁H₁₃IN₂O₂. fluorochem.co.uk The calculated molecular weight is 332.14 g/mol . In an MS experiment, the compound would be ionized, and the resulting molecular ion [M]⁺ would be detected at an m/z value corresponding to its molecular weight. The presence of a strong signal at m/z ≈ 332 would confirm the identity of the compound.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and provides a fingerprint that helps to confirm the structure. Key expected fragmentation pathways for this compound would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This could result in the loss of the morpholine group or the 4-iodophenylamino group.

Amide Bond Cleavage: Scission of the C-N bond of the amide is a primary fragmentation pathway. This would lead to the formation of a morpholine-4-carbonyl cation (m/z 114) and a 4-iodophenylaminyl radical, or a 4-iodophenylisocyanate fragment.

Fragmentation of the Iodophenyl Ring: Loss of the iodine atom from the aromatic ring is another possible fragmentation step.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, piece by piece, providing powerful corroborating evidence for the structure determined by NMR.

Plausible Fragment Ion (m/z)Corresponding Molecular Fragment
332[C₁₁H₁₃IN₂O₂]⁺ (Molecular Ion)
219[C₆H₅IN]⁺ (4-iodophenylamino cation)
204[C₆H₄I]⁺ (Iodophenyl cation)
114[C₅H₈NO]⁺ (Morpholine-4-carbonyl cation)
86[C₄H₈NO]⁺ (Morpholinyl cation)

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods would provide deep insights into the intrinsic properties of N-(4-iodophenyl)morpholine-4-carboxamide.

Electronic Structure Analysis (e.g., DFT-based methods)

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, a DFT analysis would typically involve the use of a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311G(d,p)) to calculate various electronic properties. Such a study would elucidate the distribution of electron density, the nature of chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Prediction of Molecular Reactivity Descriptors

From the electronic structure data obtained through DFT calculations, a range of molecular reactivity descriptors can be derived. These descriptors help in predicting how this compound might interact with other chemical species. Key descriptors would include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Hardness (η) and Softness (S): Measure the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

Additionally, Fukui functions could be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. A Molecular Electrostatic Potential (MEP) map would also offer a visual representation of the charge distribution and highlight regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic reactions, respectively.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

Investigation of Dynamic Conformational Behavior in Solution

An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), would reveal how the molecule behaves in a more realistic chemical environment. The simulation would track the atomic motions over time, providing a detailed picture of the conformational transitions and the flexibility of different parts of the molecule. This would allow for the observation of the dynamic equilibrium between different conformers and the time scales of their interconversion.

Analysis of Solvent Interactions and Stability

By explicitly including solvent molecules in the simulation, it is possible to analyze the specific interactions between this compound and the solvent. This includes the formation and dynamics of hydrogen bonds between the carboxamide group and protic solvents, as well as van der Waals and electrostatic interactions. The radial distribution function (RDF) would be a key analytical tool to quantify the structuring of solvent molecules around specific atoms or functional groups of the solute, providing insights into its solvation and stability in solution.

Molecular Docking Investigations with Biological Macromolecules

Extensive literature searches did not yield specific molecular docking studies conducted on this compound. While research into the computational analysis of related morpholine (B109124) and carboxamide derivatives exists, detailed predictions of binding modes, interaction hotspots, and ligand-target recognition for this particular compound are not publicly available. Computational studies on analogous compounds suggest that the morpholine and iodophenyl groups would be key areas for interaction within a protein binding site, but specific details for this compound are not documented.

Prediction of Binding Modes and Interaction Hotspots

There is no available data predicting the specific binding modes or interaction hotspots for this compound with any biological macromolecules.

Ligand-Target Recognition and Complementarity

Information regarding the ligand-target recognition and complementarity of this compound is not available in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound based on the available research. QSAR studies are prevalent for various classes of bioactive molecules, but a dedicated model for this compound has not been reported.

Development of Predictive Models Relating Chemical Structure to Biological Activity

There are no predictive QSAR models in the public domain that specifically relate the chemical structure of this compound to a particular biological activity.

Mechanistic Interpretation of Molecular Descriptors Influencing Activity

Due to the absence of QSAR models, there is no mechanistic interpretation of molecular descriptors (e.g., electronic, steric, hydrophobic) that influence the biological activity of this compound.

Structure Activity Relationship Sar Investigations

Systematic Exploration of Substituent Effects on the 4-Iodophenyl Moiety

The 4-iodophenyl group plays a pivotal role in the interaction of N-(4-iodophenyl)morpholine-4-carboxamide with its biological targets. The nature, position, and electronic properties of substituents on this aromatic ring can significantly influence the compound's activity.

Halogen substituents, in particular, are of great interest in drug design due to their ability to modulate lipophilicity, metabolic stability, and binding interactions. In the case of this compound, the iodine atom at the para position is a key feature. The substitution of iodine with other halogens, such as chlorine or bromine, can lead to variations in biological activity. Generally, the activity of halogenated analogs follows the trend of I > Br > Cl > F, which can be attributed to the increasing polarizability and potential for halogen bonding of the larger halogens.

Beyond halogens, the introduction of other functional groups at the para position, as well as exploring substitutions at the ortho and meta positions, can provide a more comprehensive understanding of the SAR. For instance, electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, cyano) can alter the electronic distribution of the phenyl ring, thereby affecting its binding affinity.

Substituent at para-positionRelative PotencyKey Observations
Iodo (I)++++Often exhibits the highest potency among halogen analogs.
Bromo (Br)+++Generally maintains good activity, slightly less potent than iodo.
Chloro (Cl)++Potency is typically reduced compared to iodo and bromo analogs.
Fluoro (F)+Often the least potent among the halogen series.
Methyl (CH₃)++Can maintain moderate activity, depending on the target.
Methoxy (OCH₃)+May decrease potency due to steric or electronic effects.
Nitro (NO₂)+/-Activity is highly dependent on the specific biological target.

This table represents a generalized trend observed in similar carboxamide series and is for illustrative purposes.

Role of the Morpholine (B109124) Ring's Structural Features in Modulating Biological Response

The morpholine ring is a common scaffold in medicinal chemistry, often favored for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. In this compound, the morpholine ring is not merely a passive carrier but an active contributor to the molecule's biological profile.

The chair conformation of the morpholine ring is its most stable and preferred geometry. nih.gov This conformation positions the substituents in either axial or equatorial orientations, which can be critical for proper interaction with a biological target. The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with receptor sites. Furthermore, the nitrogen atom's basicity is tempered by the presence of the oxygen atom, which can influence the compound's pharmacokinetic properties.

Modifications to the morpholine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, have been shown to significantly impact biological activity. For example, replacing the morpholine ring with a piperidine (B6355638) or piperazine (B1678402) moiety can alter the compound's lipophilicity, basicity, and hydrogen bonding capacity, leading to changes in potency and selectivity. nih.govnih.gov

Ring SystemKey Structural FeatureImpact on Biological Response
Morpholine Oxygen heteroatomCan act as a hydrogen bond acceptor; generally improves solubility.
PiperidineAll-carbon ring (except for the linking nitrogen)More lipophilic than morpholine; lacks the hydrogen bond accepting oxygen.
PiperazineSecond nitrogen atomIntroduces an additional site for substitution and potential hydrogen bonding; alters basicity.

This table provides a qualitative comparison based on general principles of medicinal chemistry.

Influence of the Carboxamide Linkage Geometry and Electronic Properties on Potency and Selectivity

The carboxamide linkage (-C(=O)NH-) is a critical structural element in this compound, serving as the bridge between the 4-iodophenyl and morpholine moieties. The geometry and electronic properties of this linker are crucial for maintaining the correct orientation of the two flanking groups, which is essential for effective binding to the target.

The carboxamide group is planar, and its rigidity can restrict the conformational flexibility of the molecule. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the carboxamide group are fundamental for forming strong interactions with biological macromolecules. The relative orientation of the phenyl ring and the morpholine ring with respect to the carboxamide plane can significantly affect the compound's activity. For instance, in the crystal structure of the closely related N-phenyl-morpholine-4-carboxamide, the urea-type moiety is inclined to the phenyl ring by 42.88 (8) Å. nih.govnih.gov

Alterations to the carboxamide linker, such as inversion of the amide bond (retro-amide) or its replacement with other linking groups (e.g., sulfonamide, urea (B33335), thiourea), can have a profound impact on the compound's biological profile by changing its hydrogen bonding pattern, rigidity, and electronic character.

Stereochemical Implications for Activity Profiles

While this compound itself is an achiral molecule, the introduction of chiral centers, for example, by substituting the morpholine ring, can lead to stereoisomers with distinct biological activities. Stereochemistry plays a vital role in the interaction between a ligand and its typically chiral biological target.

The differential activity between enantiomers or diastereomers often arises from the fact that only one stereoisomer can achieve an optimal three-dimensional fit with the binding site of a receptor or enzyme. The "eutomer" (the more active stereoisomer) will have its functional groups positioned correctly to engage in key binding interactions, whereas the "distomer" (the less active stereoisomer) will not be able to achieve this optimal orientation, potentially leading to weaker binding or even a different mode of action. Therefore, if chiral analogs of this compound were to be synthesized, the separation and individual biological evaluation of the stereoisomers would be crucial to fully understand their SAR.

Comparative SAR Studies with Related Carboxamide and Morpholine-Containing Ligands

For instance, comparing this compound with analogs where the morpholine ring is replaced by piperidine or piperazine can reveal the importance of the oxygen heteroatom in the morpholine ring for a particular biological activity. In some cases, the hydrogen bonding capability and the conformational constraints imposed by the morpholine ring are essential for potency, while in other contexts, the increased lipophilicity of a piperidine ring or the additional functionalization opportunities of a piperazine ring might be more advantageous. nih.govnih.gov

Compound SeriesKey Structural VariationGeneral SAR Observation
N-(halophenyl)morpholine-4-carboxamidesVariation of halogen at the para-positionPotency often follows the order I > Br > Cl > F.
N-(4-iodophenyl)heterocycle-4-carboxamidesReplacement of morpholine with piperidine or piperazineActivity is highly dependent on the specific target and the properties of the heterocyclic ring. nih.govnih.gov
Analogs with modified carboxamide linkerReplacement of the carboxamide with other linkersAlterations to the linker can significantly impact binding and activity.

This table presents a summary of general trends observed in comparative SAR studies of related compound series.

Mechanistic and in Vitro Biological Activity Investigations

Receptor Binding Studies and Ligand-Receptor Interactions

Scientific literature reveals that derivatives of morpholine (B109124) and carboxamide are classes of compounds often investigated for their interactions with various receptors. However, specific studies detailing the receptor binding characteristics of N-(4-iodophenyl)morpholine-4-carboxamide are not present in the available literature.

No published research was identified that determined the binding affinity (such as Ki or IC50 values) or selectivity profile of this compound for any receptors, including cannabinoid receptors. While other, more complex molecules incorporating the N-(4-iodophenyl) and morpholine-4-carboxamide (B177924) moieties have been studied as cannabinoid receptor ligands, this data cannot be attributed to the specific compound nih.govnih.gov.

There is no information available from in vitro functional assays to characterize this compound as an agonist, antagonist, or inverse agonist at any specific receptor.

Cellular Mechanisms of Action in Model Systems

Comprehensive searches of available scientific literature and databases did not yield specific information regarding the cellular mechanisms of action for this compound.

Investigation of Cellular Pathway Modulation (e.g., Cell Cycle Progression, Apoptosis Induction)

There is currently no available research data detailing the effects of this compound on cellular pathway modulation. Studies investigating its potential to influence processes such as cell cycle progression or the induction of apoptosis have not been published in the accessible scientific literature.

Analysis of Target Engagement at the Cellular Level

Information regarding the specific molecular targets of this compound within a cellular context is not available. Research to identify and validate the direct binding of this compound to cellular components has not been reported.

In Vitro Metabolism Studies of this compound and its Analogues

Detailed studies on the in vitro metabolism of this compound have not been documented in publicly accessible scientific literature.

Identification and Structural Characterization of Metabolites

There is no available information on the metabolites of this compound. The biotransformation products resulting from its metabolism have not been identified or structurally characterized.

Assessment of Metabolic Stability in Microsomal and Cellular Systems

Data from studies assessing the metabolic stability of this compound in common in vitro systems, such as liver microsomes or cultured cells, are not available.

Enzyme Systems Responsible for Biotransformation

The specific enzyme systems, such as cytochrome P450 (CYP) isoforms, that may be responsible for the biotransformation of this compound have not been identified in the available literature.

Applications As Chemical Probes and Research Tools

Development and Utilization of Radiolabeled Analogues for Receptor Mapping and Target Identification in Ex Vivo Models

There is no published research on the development and use of radiolabeled analogues of N-(4-iodophenyl)morpholine-4-carboxamide. However, a structurally related compound, N-(Morpholin-4-yl)-5-(4-[123I]iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide ([¹²³I]AM281), has been developed as a radioligand for cannabinoid CB1 receptors. This suggests a potential, though unexplored, avenue for developing a radiolabeled version of this compound.

Should a radiolabeled analogue, for instance, with Iodine-125 ([¹²⁵I]) or Iodine-123 ([¹²³I]), be synthesized, it could theoretically be used in ex vivo autoradiography studies to map the distribution of its binding sites in tissue sections. This technique allows for the visualization and quantification of target receptors or enzymes in various brain regions or peripheral tissues.

Hypothetical Research Data on a Radiolabeled Analogue:

Radiolabeled AnalogueIsotopePotential ApplicationTarget Receptor (Hypothetical)
[¹²⁵I]-N-(4-iodophenyl)morpholine-4-carboxamide¹²⁵IEx Vivo AutoradiographyNovel GPCR or Ion Channel
[¹²³I]-N-(4-iodophenyl)morpholine-4-carboxamide¹²³ISPECT ImagingTo be determined

Application as Molecular Tools in Target Validation Studies

The use of this compound as a molecular tool for target validation has not been reported. Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has a desired therapeutic effect. Chemical probes are essential in this process.

If this compound were found to have specific biological activity, it could be used to validate its molecular target. For example, if it were to inhibit a particular enzyme, researchers could use it to study the downstream effects of that enzyme's inhibition in cellular or tissue-based assays. This would help to confirm the role of the enzyme in a disease pathway.

Use in Mechanistic Biology to Elucidate Receptor and Enzyme Function in Complex Systems

There is no information on the use of this compound in mechanistic biology. Chemical probes are often used to dissect complex biological pathways and understand the function of specific proteins in their native environment.

A well-characterized and selective this compound could, in theory, be used to:

Investigate the role of its target in specific signaling pathways.

Study the conformational changes of its target receptor upon binding.

Explore the allosteric modulation of its target.

Without any identified biological target or activity, its application in mechanistic biology remains entirely hypothetical.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation N-(4-Iodophenyl)morpholine-4-carboxamide Analogues

The rational design of next-generation analogues of this compound is a crucial step towards enhancing its therapeutic index. This process involves systematic modifications of the lead compound to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural features influence biological activity.

Key strategies for the rational design and synthesis of novel analogues include:

Modification of the Phenyl Ring: The iodo-substituent on the phenyl ring is a key feature that can be systematically varied. The "iodination hypothesis" suggests that iodine substitution can significantly enhance binding affinity to certain biological targets. mdpi.com Future research could explore the effects of replacing the iodine atom with other halogens (e.g., bromine, chlorine) or with different electron-withdrawing or electron-donating groups to modulate the electronic properties of the ring and its interactions with target proteins.

Alterations to the Morpholine (B109124) Moiety: The morpholine ring is a common scaffold in medicinal chemistry, known for its favorable physicochemical and metabolic properties. nih.govsci-hub.se Bioisosteric replacement of the morpholine ring with other heterocyclic systems, such as thiomorpholine (B91149) or piperazine (B1678402), could lead to analogues with altered solubility, metabolic stability, and target engagement. enamine.net

Linker Modification: The carboxamide linker is pivotal for the structural integrity of the molecule. Modifications to this linker, such as altering its length or rigidity, could optimize the orientation of the phenyl and morpholine moieties for improved binding to therapeutic targets.

The synthesis of these novel analogues can be achieved through established synthetic methodologies. For instance, the reaction of substituted anilines with morpholine-4-carbonyl chloride or related intermediates can provide a straightforward route to a diverse library of N-phenylmorpholine-4-carboxamide derivatives. nih.gov

Table 1: Proposed Modifications for Next-Generation Analogues

Molecular Scaffold Proposed Modification Rationale
Phenyl Ring Replacement of iodine with other halogens (Br, Cl) Modulate electronic properties and target interactions
Introduction of electron-donating/withdrawing groups Fine-tune binding affinity and selectivity
Morpholine Ring Bioisosteric replacement (e.g., thiomorpholine, piperazine) Improve pharmacokinetic properties
Carboxamide Linker Alteration of linker length and rigidity Optimize spatial orientation for target binding

Integration of Advanced Computational Methodologies for De Novo Design and Activity Prediction

Advanced computational methodologies are indispensable tools in modern drug discovery, enabling the de novo design of novel compounds and the prediction of their biological activities. nih.gov These in silico approaches can significantly accelerate the drug development process by prioritizing the synthesis of compounds with the highest probability of success.

Key computational strategies that can be applied to this compound include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. ddg-pharmfac.net By identifying the binding mode of this compound within its therapeutic target, molecular docking can guide the design of new analogues with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ddg-pharmfac.net These models can be used to predict the activity of virtual compounds, thereby guiding the selection of candidates for synthesis.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to screen virtual libraries for novel scaffolds that possess the desired pharmacophoric features.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to assess the stability of the binding interaction and identify key residues involved in the binding process.

The integration of these computational methods can facilitate a more targeted and efficient approach to the design of next-generation this compound analogues.

Exploration of Novel Therapeutic Indications Based on Emerging Mechanistic Insights

The morpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net This suggests that this compound and its analogues may have therapeutic potential beyond their initially identified applications.

Future research should focus on elucidating the underlying mechanisms of action of this compound class to uncover novel therapeutic indications. For example, many morpholine-containing compounds have been investigated as anticancer agents, targeting various cellular pathways involved in tumor growth and proliferation. nih.govbenthamdirect.com Investigating the effects of this compound on key cancer-related targets, such as protein kinases or apoptosis-regulating proteins, could reveal its potential as an oncology therapeutic.

Furthermore, substituted phenylmorpholines have been shown to act as monoamine neurotransmitter releasers and have been explored for applications in neurological disorders such as ADHD. wikipedia.org Exploring the neurological effects of this compound could open up new avenues for its therapeutic use.

Development of Robust Analytical Methodologies for Detection and Quantification in Biological Matrices

The development of robust and sensitive analytical methods for the detection and quantification of this compound in biological matrices is essential for preclinical and clinical studies. These methods are crucial for pharmacokinetic and pharmacodynamic assessments, which are vital for determining the optimal dosing regimen and understanding the in vivo behavior of the compound.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique for the quantification of small molecules in complex biological samples such as plasma, urine, and tissue homogenates. mdpi.com The development of a validated HPLC-MS/MS method for this compound would involve:

Optimization of Chromatographic Conditions: This includes the selection of an appropriate HPLC column, mobile phase, and gradient elution program to achieve optimal separation of the analyte from endogenous matrix components.

Mass Spectrometric Detection: The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The selection of appropriate precursor and product ions for multiple reaction monitoring (MRM) is critical for accurate quantification.

Sample Preparation: The development of an efficient sample preparation method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is necessary to remove interfering substances from the biological matrix and concentrate the analyte. cdc.gov

Method Validation: The analytical method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

The availability of a validated bioanalytical method will be a critical enabling tool for the future development of this compound as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-iodophenyl)morpholine-4-carboxamide, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis of morpholine carboxamide derivatives typically involves coupling morpholine-4-carbonyl chloride with substituted anilines. For iodinated analogs like this compound, key steps include:

  • Deprotection : Use trifluoroacetic acid (TFA) to remove tert-butyl carbamate (Boc) groups from intermediates (e.g., N-(2-aminoethyl)morpholine-4-carboxamide) under controlled conditions (0°C, CH₂Cl₂) to avoid side reactions .
  • Purification : Employ silica gel chromatography (e.g., CH₂Cl₂:MeOH 10:1) to isolate the final product with high purity .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:1.5 molar ratio of amine to epoxide) and reaction time (e.g., 18–24 hours at 50°C) for nucleophilic ring-opening reactions .

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard for structural elucidation . Key findings include:

  • Morpholine Ring Conformation : Chair conformation with puckering parameters (e.g., C1–C4 deviations ≤ 0.002 Å) .
  • Hydrogen Bonding : Intermolecular N–H⋯O bonds form chains along specific crystallographic axes (e.g., [100]), stabilizing the lattice .
  • Lattice Parameters : Orthorhombic system (e.g., a = 9.33 Å, b = 11.11 Å, c = 22.43 Å) with Z = 8 .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

Methodological Answer:

  • Validation via Multiple Techniques : Cross-validate NMR/IR data with SC-XRD to confirm bond lengths and angles. For example, discrepancies in amine proton chemical shifts may arise from dynamic effects in solution, resolved via variable-temperature NMR .
  • Density Functional Theory (DFT) : Compare computed (e.g., B3LYP/6-311+G(d,p)) and experimental geometries to identify steric or electronic mismatches .
  • Error Analysis : Calculate R factors (e.g., R = 0.044, wR = 0.124) to quantify refinement accuracy in crystallography .

Q. What pharmacological screening strategies are recommended for studying β-adrenergic receptor interactions of morpholine carboxamides?

Methodological Answer:

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., ¹²⁵I-cyanopindolol) to measure affinity (Ki) in transfected HEK293 cells expressing β1-AR .
  • Functional Selectivity : Assess G protein vs. β-arrestin bias via cAMP accumulation (Gs pathway) and Tango™ assays (β-arrestin recruitment) .
  • Metabolic Stability : Perform liver microsome assays (e.g., human CYP3A4) to evaluate oxidative degradation rates .

Q. How can semiquantitative analysis improve reproducibility in tracer studies involving iodophenyl derivatives?

Methodological Answer:

  • SPECT Imaging : For iodinated tracers, use striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs) to quantify uptake. Dual-parameter reporting reduces interobserver variability by 20–30% .
  • Calibration : Normalize counts to a reference region (e.g., occipital cortex) to minimize interscan variability .
  • Data Integration : Combine visual assessment with automated ROI analysis (e.g., PMOD or MIM Software) for high-confidence interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.